Isopropyl formimidate hydrochloride
Overview
Description
Isopropyl formimidate hydrochloride is an organic compound with the chemical formula HC(=NH)OCH(CH3)2·HCl. It is a colorless to pale yellow liquid with a pungent odor and is soluble in water and organic solvents. This compound is commonly used in various chemical reactions and has applications in multiple scientific fields .
Mechanism of Action
Target of Action
Isopropyl formimidate hydrochloride is a chemical compound used in various biochemical research
Mode of Action
It is known that the compound can be used in the synthesis of other complex molecules , suggesting it may interact with its targets through chemical reactions to form new compounds. More detailed studies are required to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that the compound can be used in the synthesis of 5:6-dimethyl-1-α-D-ribofuranosylbenziminazole , indicating it may be involved in the biochemical pathways related to the synthesis of this molecule
Result of Action
As a chemical compound used in biochemical research, it is likely to have effects at the molecular level, possibly through the formation of new compounds or the modification of existing ones
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented in the literature. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound has a melting point of 108°C (dec.) (lit.) , suggesting that high temperatures could affect its stability
Preparation Methods
Isopropyl formimidate hydrochloride can be synthesized by reacting isopropanol with methylamine under acidic conditions. The specific preparation method involves heating isopropanol and excess methylamine in the presence of hydrochloric acid, followed by distillation and purification to obtain the final product . Industrial production methods typically follow similar procedures but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Isopropyl formimidate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isopropyl formimidate hydrochloride has a wide range of applications in scientific research, including:
Biology: This compound is utilized in biochemical studies for modifying proteins and nucleic acids.
Comparison with Similar Compounds
Isopropyl formimidate hydrochloride can be compared with other similar compounds, such as ethyl formimidate hydrochloride and methyl formimidate hydrochloride. These compounds share similar chemical structures and reactivity but differ in their alkyl groups. The uniqueness of this compound lies in its specific applications and reactivity profile, which make it suitable for particular scientific and industrial uses .
Similar compounds include:
- Ethyl formimidate hydrochloride
- Methyl formimidate hydrochloride
- Propyl formimidate hydrochloride
These compounds have varying alkyl groups, which influence their chemical properties and applications .
Properties
IUPAC Name |
propan-2-yl methanimidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(2)6-3-5;/h3-5H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCBOWOTHFLANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510217 | |
Record name | Propan-2-yl methanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16694-44-3 | |
Record name | Propan-2-yl methanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16694-44-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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